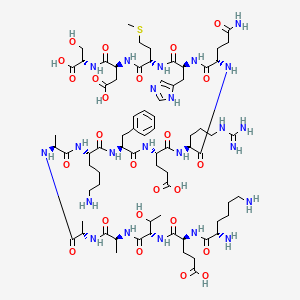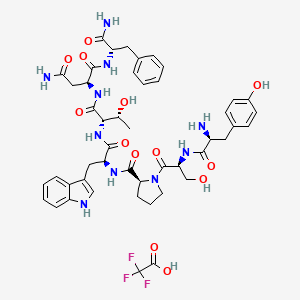
Atrial Natriuretic Peptide (ANP) (1-28), rat TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Atrial Natriuretic Peptide (ANP) (1-28), rat (TFA) is a major circulating form of ANP in rats, potently inhibits Angiotensin II (Ang II)-stimulated endothelin-1 secretion in a concentration-dependent manner.
Scientific Research Applications
Cardiovascular Disorders and Blood Pressure Regulation
Research has shown that Atrial Natriuretic Peptide (ANP) plays a crucial role in regulating salt and water balance and maintaining blood pressure homeostasis. Its involvement in the pathophysiology of hypertension and heart failure is significant. ANP has been identified as a potential determinant of cardiovascular diseases, rather than just a marker of cardiac and vascular dysfunctions, which could open new research pathways in cardiovascular health (Rubattu & Volpe, 2001).
Kidney Function and Fluid Excretion
ANP extracted from rat hearts has been found to increase fluid excretion by the kidneys. It may reduce sodium reabsorption in renal tubules and increases the rate of glomerular filtration in the kidney. This mechanism includes vasodilation of blood vessels supplying the glomeruli and vasoconstriction of the arterioles draining them, which contributes to the natriuretic response (Marin-Grez, Fleming, & Steinhausen, 1986).
Diagnostic and Prognostic Utility in Clinical Cardiology
The measurement of natriuretic peptides, including ANP, has been established as a valuable diagnostic and prognostic tool in clinical cardiology. Elevated plasma concentrations of ANP have been found in patients with congestive heart failure, with a positive correlation between circulating ANP concentrations and atrial pressures (Omland & Hall, 2003).
Renal Disease and Dialysis
ANP has been studied for its changes in levels in patients with chronic renal disease and in patients undergoing dialysis. Understanding the normal physiology of ANP and the changes in ANP levels under these conditions continues to be an active area of investigation (Hornberger & Petersen, 1990).
Liver Fibrosis Suppression
Studies have shown that continuous ANP infusion can suppress liver fibrosis. In vitro, ANP suppressed alpha-SMA expression and inhibited the growth of hepatic stellate cells. In vivo, ANP infusion in rats showed lower serum levels of liver enzymes and suppressed liver fibrosis markers, indicating its potential in liver disease research (Ishigaki et al., 2009).
Natriuretic Peptide Receptors in Cardiac Function
Studies have confirmed the presence of natriuretic peptide A, B, and C receptor mRNAs in rat and human cardiac tissue. ANP may have direct effects on cardiac function, including regulation of natriuretic peptide release, modulation of contractility, or activation of cardiac reflexes (Nunez, Dickson, & Brown, 1992).
In Vitro Studies and Therapeutic Potential
In vitro studies have focused on the synthesis and analysis of ANP conjugates for their stability, receptor binding affinity, and ability to stimulate guanylyl-cyclase activity. This research is vital for understanding the therapeutic potential of ANP in clinical settings (Léger et al., 2003).
Stroke Mortality Reduction Through ANP Gene Delivery
ANP gene delivery in rats has been shown to significantly reduce stroke mortality rate, demonstrating its potential in treating cerebrovascular disorders and stroke (Lin, Chao, & Chao, 1999).
properties
Molecular Formula |
C₁₃₀H₂₀₆N₄₅F₃O₄₁S₂ |
|---|---|
Molecular Weight |
3176.43 |
synonym |
Atrial natriuretic factor (1-28) (rat) (TFA) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





